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molecular formula C9H12O4 B8672300 3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate CAS No. 195000-63-6

3-Methyl-5-oxotetrahydrofuran-3-yl methacrylate

Cat. No. B8672300
M. Wt: 184.19 g/mol
InChI Key: ALRKOZVWDDKMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346775B2

Procedure details

In a 50 mL four-necked flask, 0.5 g of β-methacryloyloxymethyl-β-methyl-β-propiolactone was put, and dissolved in 10 g of ethyl acetate, and a stirrer, a thermometer and a Dimroth cooling tube were connected thereto. Then, 5 mol % of diethyl ether complex of boron trifluoride was added thereto based on the substrate, and 5 mg of p-methoxyphenol was added thereto, and while solution temperature was kept at 30° C., the resulting mixture was stirred. After the mixture was stirred for 2 hours, the resulting reaction mixture was washed with a 10% sodium carbonate aqueous solution and saturated brine, and dried over magnesium sulfate. After separation by filtration, the solvent was distilled off using an evaporator. Consequently, 0.42 g of crude β-methacryloyloxy-β-methyl-γ-butyrolactone represented by formula (8) was obtained, and a quantitative isomerization reaction was confirmed by HPLC and NMR.
Name
β-methacryloyloxymethyl-β-methyl-β-propiolactone
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
reactant
Reaction Step Three
Quantity
10 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][C:8]1(C)[O:12][C:10](=[O:11])[CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].B(F)(F)F.[CH3:18]OC1C=CC(O)=CC=1>C(OCC)(=O)C>[C:1]([O:6][C:7]1([CH3:18])[CH2:8][O:12][C:10](=[O:11])[CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
β-methacryloyloxymethyl-β-methyl-β-propiolactone
Quantity
0.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1(CC(=O)O1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
5 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Four
Name
Quantity
10 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a stirrer, a thermometer and a Dimroth cooling tube
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was kept at 30° C.
STIRRING
Type
STIRRING
Details
After the mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
WASH
Type
WASH
Details
was washed with a 10% sodium carbonate aqueous solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After separation
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
an evaporator
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
a quantitative isomerization reaction

Outcomes

Product
Name
Type
Smiles
C(C(=C)C)(=O)OC1(CC(=O)OC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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